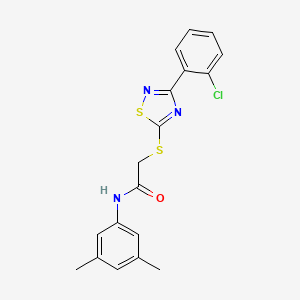

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(3,5-dimethylphenyl)acetamide

Description

Properties

IUPAC Name |

2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3OS2/c1-11-7-12(2)9-13(8-11)20-16(23)10-24-18-21-17(22-25-18)14-5-3-4-6-15(14)19/h3-9H,10H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSRYETWCVWENGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(3,5-dimethylphenyl)acetamide is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. Thiadiazoles are known to exhibit a wide range of pharmacological properties including anticancer, antibacterial, antifungal, and anti-inflammatory activities. This article delves into the biological activity of this specific compound, supported by data tables and relevant research findings.

Structural Characteristics

The structural formula of the compound can be represented as follows:

This structure incorporates a thiadiazole moiety , which is crucial for its biological interactions. The presence of a 2-chlorophenyl group and an N-(3,5-dimethylphenyl) acetamide functional group enhances its potential for specific interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Thiadiazole Ring : Reaction of thiosemicarbazide with a chlorophenyl derivative.

- Thioether Formation : The thiadiazole derivative is reacted with an appropriate thiol.

- Acetamide Formation : The final product is obtained by reacting the thioether with acetic anhydride.

This multi-step synthesis allows for the introduction of various substituents that can modulate biological activity.

Anticancer Activity

Research has shown that derivatives of thiadiazoles exhibit significant anticancer properties. For instance:

- In vitro studies demonstrated that similar compounds inhibited the growth of breast cancer cells (MCF-7) with IC50 values ranging from to depending on structural modifications .

- The mechanism often involves cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .

Antibacterial and Antifungal Activity

Thiadiazole derivatives have also been reported to possess antibacterial and antifungal properties:

- Compounds with similar structures have shown effectiveness against various bacterial strains, including resistant strains .

- The presence of the thiadiazole ring is critical for these activities due to its ability to interact with microbial enzymes.

Anti-inflammatory Properties

Thiadiazole compounds have been investigated for their anti-inflammatory effects:

- Studies indicate that certain derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

The biological activity of 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(3,5-dimethylphenyl)acetamide is believed to stem from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell survival and proliferation.

- Receptor Interaction : It may also bind to receptors involved in inflammatory responses or microbial resistance mechanisms.

Data Summary

Case Studies

- Anticancer Efficacy : A study evaluating the anticancer potential of related thiadiazole derivatives found that modifications significantly enhanced cytotoxicity against MCF-7 cells compared to standard chemotherapy agents .

- Antibacterial Activity : Another investigation into the antibacterial properties revealed that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as new therapeutic agents .

Comparison with Similar Compounds

2,2'-((1,2,4-Thiadiazole-3,5-diyl)bis(sulfanediyl))bis(N-(2-methoxyphenyl)acetamide) (CAS: 425372-95-8)

This compound shares the 1,2,4-thiadiazole core and thioether-linked acetamide groups with the target molecule. Key differences include:

- Substituents on the phenyl rings : Methoxy groups (electron-donating) at the 2-position vs. chlorine (electron-withdrawing) and dimethyl groups (lipophilic) in the target compound.

- Symmetry: The bis-acetamide structure in this analogue creates a dimeric configuration, whereas the target molecule is monomeric.

Implications :

- The methoxy groups may enhance solubility compared to the chloro and dimethyl substituents, which favor lipophilicity.

- The dimeric structure could increase molecular weight (~600 g/mol vs.

| Property | Target Compound | 425372-95-8 |

|---|---|---|

| Molecular Weight | ~400 g/mol (estimated) | ~600 g/mol (reported) |

| Key Substituents | 2-Cl-phenyl, 3,5-dimethylphenyl | 2-methoxyphenyl (bis) |

| LogP (Predicted) | ~3.8 (highly lipophilic) | ~2.5 (moderate lipophilicity) |

Functional Analogues with Acetamide Backbones

Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide)

A fungicide with a similar acetamide backbone but distinct heterocyclic systems (oxazolidinone vs. thiadiazole):

- Structural Differences: Oxadixyl’s oxazolidinone ring introduces hydrogen-bonding capacity, enhancing water solubility.

Activity Comparison :

- Oxadixyl targets oomycete pathogens via inhibition of RNA polymerase . The target compound’s thiadiazole-thioacetamide structure may interact with cysteine residues or metal ions in enzymes, suggesting a different mechanism.

Perfluoroalkyl-Thioacetamide Derivatives

Compounds such as 2-[(γ-ω-perfluoro-C4-20-alkyl)thio]-N-(3,5-dimethylphenyl)acetamide () share the acetamide-thioether motif but incorporate perfluoroalkyl chains.

- Key Contrasts :

Research Implications and Limitations

While the provided evidence lacks explicit experimental data (e.g., IC50 values, solubility measurements), structural comparisons highlight critical trends:

- Electron-withdrawing groups (Cl) vs. electron-donating groups (OCH3) modulate electronic properties and binding interactions.

- Lipophilicity driven by dimethyl or chloro substituents may enhance cell permeability but reduce aqueous solubility.

Further studies should explore the target compound’s synthesis, stability, and biological activity relative to these analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.